4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol
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Overview
Description
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with active carbonyl compounds.
Preparation Methods
The synthesis of 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol involves the reaction of 4-chloro-2-nitrophenol with 2,4-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction mixture is typically refluxed for a specific period, followed by cooling and concentration to yield the desired product as a yellow solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s Schiff base structure allows it to coordinate with metal ions, forming stable complexes that can modulate biological activities. The molecular pathways involved include inhibition of bacterial cell wall synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol include other Schiff bases with different substituents on the phenyl ring. For example:
4-Chloro-2-[(E)-[(2,6-dimethylphenyl)imino]methyl]phenol: This compound has a similar structure but with different positions of the methyl groups, leading to variations in its chemical and biological properties.
4-Chloro-2-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol: Another similar compound with different methyl group positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct photophysical and antimicrobial properties .
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-13(10(2)5-9)17-8-11-6-12(16)7-14(15(11)19)18(20)21/h3-8,19H,1-2H3 |
InChI Key |
IJCRUPTZMAFAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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